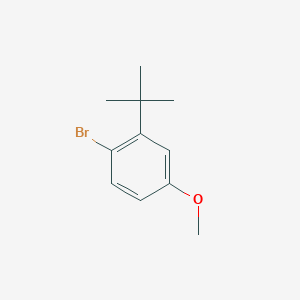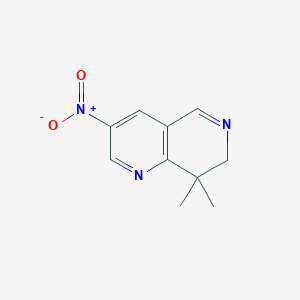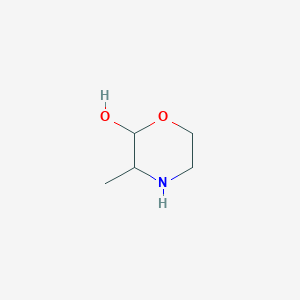![molecular formula C15H20N2O2 B13867470 (4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13867470.png)
(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is a chemical compound with the molecular formula C14H18N2O2 It is known for its unique structure, which includes a cyclopropyl group attached to a piperazine ring, and a phenyl group with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone typically involves the reaction of 4-(hydroxymethyl)benzoyl chloride with 4-cyclopropylpiperazine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the preparation of the starting materials, followed by the reaction under controlled conditions to ensure consistent quality and yield. The use of automated systems and advanced purification techniques helps in achieving high efficiency and scalability in the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)phenyl derivative.
Reduction: Formation of 4-(hydroxymethyl)phenyl alcohol derivative.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone |
InChI |
InChI=1S/C15H20N2O2/c18-11-12-1-3-13(4-2-12)15(19)17-9-7-16(8-10-17)14-5-6-14/h1-4,14,18H,5-11H2 |
InChI Key |
XKOKCRVBOCMEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13867416.png)
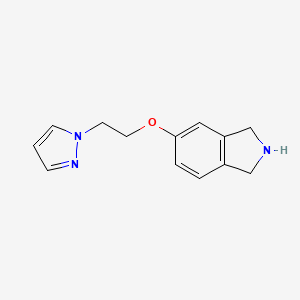
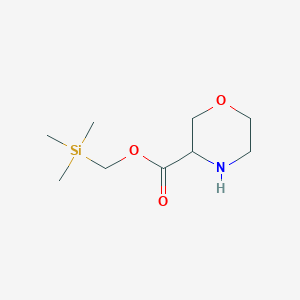

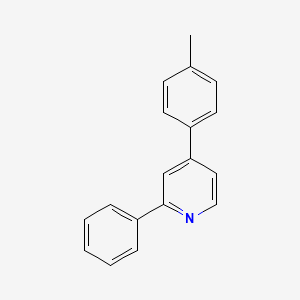

![Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate](/img/structure/B13867460.png)
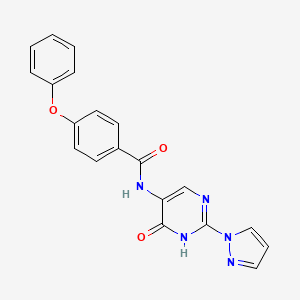
![2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13867468.png)
